molecular formula C20H15N3O3S B2499727 N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 893989-45-2

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2499727
CAS RN: 893989-45-2
M. Wt: 377.42
InChI Key: MCAFNQCRKHOFKO-UHFFFAOYSA-N
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Description

“N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole scaffold . This scaffold is known to be present in a variety of compounds with diverse biological activities . The compound is also related to 4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular weight of “N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide” is 375.488 Da . The compound contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazoles are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole, a parent material for the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Efficacy

This compound has shown promise as an anticancer agent. Researchers synthesized two novel series of compounds, including N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides. Among these, three compounds demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 8.38 to 11.67 µM. Notably, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide inhibited VEGFR-2 (IC50 = 0.33 µM) and induced apoptosis in MCF-7 cells .

Antimicrobial Activity

While specific data on this compound’s antimicrobial activity are not available, similar thiazole-based compounds have been evaluated for their effects against bacteria and fungi. Further studies could explore its potential in combating microbial infections .

Anti-Inflammatory and Analgesic Properties

Thiazoles, including related compounds, have demonstrated anti-inflammatory and analgesic activity. Investigating whether N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide shares these properties could be valuable .

Cytotoxicity and Antitumor Effects

In a study involving [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, a related compound exhibited potent cytotoxic effects against prostate cancer cells. Exploring this compound’s cytotoxic potential could yield interesting results .

Cell Cycle Regulation

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide was found to arrest MCF-7 cells in the G2/M phase, suggesting a role in cell cycle regulation. Investigating the underlying mechanisms could provide valuable insights .

Molecular Docking and ADME Parameters

A molecular docking study assessed the binding profile of active compounds in the VEGFR-2 active site. Additionally, evaluating ADME (absorption, distribution, metabolism, and excretion) parameters for this compound is crucial for understanding its pharmacokinetics .

Future Directions

The future directions for “N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide” could involve further exploration of its biological activities and potential applications. Given the broad spectrum of pharmacological activities of compounds bearing imidazo[2,1-b][1,3]thiazole scaffolds , there could be potential for further development as therapeutic agents.

properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12-10-27-20-22-16(9-23(12)20)13-2-5-15(6-3-13)21-19(24)14-4-7-17-18(8-14)26-11-25-17/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAFNQCRKHOFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide

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